9-Hydroxyellipticin
Description
Historical Perspectives in Chemical Biology Research on Ellipticines
The journey of ellipticine (B1684216) research began in 1959 with the isolation of the parent compound, ellipticine, from the leaves of the evergreen tree Ochrosia elliptica. wikipedia.orgnih.govnih.gov This discovery was shortly followed by its first total synthesis by Woodward in the same year. wikipedia.orgacs.org Ellipticine, with its planar tetracyclic structure, was identified as a potent cytotoxic agent, sparking extensive investigation into its pharmacological properties and those of its derivatives. nih.govnih.gov
Early research quickly established that ellipticine and its analogues function as DNA intercalating agents, inserting themselves between the base pairs of DNA. wikipedia.orgmedkoo.com This interaction was found to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, thereby impeding cell division and exhibiting antitumor activity. wikipedia.orgnih.gov Over the past six decades, the ellipticine framework has been a focal point of chemical and pharmacological research, leading to the synthesis and evaluation of numerous derivatives with the aim of enhancing efficacy and understanding their mechanisms of action. nih.gov
Classification within Pyrido[4,3-b]carbazole Alkaloids
9-Hydroxyellipticine hydrochloride belongs to the chemical class of pyrido[4,3-b]carbazole alkaloids. nih.govdrugbank.com The core structure of these compounds is a tetracyclic system known as 6H-pyrido[4,3-b]carbazole. nih.gov Specifically, ellipticine is 5,11-dimethyl-6H-pyrido[4,3-b]carbazole. nih.govnih.gov
The defining feature of 9-hydroxyellipticine is the presence of a hydroxyl group at the 9th position of the ellipticine scaffold. nih.govnih.gov This structural modification has been shown to significantly influence the compound's biological activity. nih.gov The hydrochloride salt form enhances the compound's solubility, facilitating its use in experimental settings.
Table 1: Classification and Key Structural Features
| Compound | Parent Structure | Key Substituent | Chemical Class |
| 9-Hydroxyellipticine hydrochloride | Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) | Hydroxyl group at position 9 | Pyrido[4,3-b]carbazole Alkaloid |
Overview of Research Significance in Anticancer and General Biological Studies
The introduction of a hydroxyl group at the 9-position of the ellipticine molecule, creating 9-hydroxyellipticine, was a pivotal development. This derivative was found to possess a higher affinity for DNA compared to the parent compound, ellipticine. pnas.orgcapes.gov.br This enhanced DNA binding contributes to its potent antitumor activity, which has been demonstrated in various cancer cell lines and animal models. pnas.orgcapes.gov.braacrjournals.org
The research significance of 9-hydroxyellipticine hydrochloride extends beyond its direct DNA intercalating properties. Studies have revealed a multifaceted mechanism of action, highlighting its role as a potent inhibitor of several key cellular targets.
Key Research Findings on the Biological Activity of 9-Hydroxyellipticine:
Topoisomerase II Inhibition: Like its parent compound, 9-hydroxyellipticine is a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. wikipedia.orgnih.gov The stabilization of the topoisomerase II-DNA cleavable complex is a primary mechanism of its cytotoxic effect. nih.gov
p53 Modulation: Research has shown that 9-hydroxyellipticine can restore the function of wild-type p53 in cancer cells with mutant p53. nih.govnih.gov It achieves this by inhibiting the phosphorylation of the mutant p53 protein. nih.govnih.gov This is a significant finding, as the p53 tumor suppressor protein plays a crucial role in cell cycle regulation and apoptosis.
Telomerase Inhibition: 9-Hydroxyellipticine has been identified as a strong inhibitor of telomerase activity in human pancreatic cancer cells. nih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. Its inhibition can lead to cellular senescence and apoptosis, making it a key target in cancer therapy.
RNA Polymerase I Transcription Inhibition: More recent studies have uncovered that 9-hydroxyellipticine and other ellipticine derivatives are potent and specific inhibitors of RNA polymerase I (Pol-I) transcription. nih.gov This inhibition occurs independently of its effects on p53 and topoisomerase II. nih.gov The drug targets the interaction between the promoter recognition factor SL1 and the rRNA promoter. nih.gov
Interaction with Cytochrome P450: The metabolism of ellipticine and its derivatives involves cytochrome P450 (CYP) enzymes. nih.govnih.gov The oxidation of these compounds can lead to the formation of reactive intermediates that can form covalent DNA adducts, contributing to their genotoxic effects. nih.gov
Table 2: Investigated Biological Targets of 9-Hydroxyellipticine
| Biological Target | Effect of 9-Hydroxyellipticine | Reference |
| DNA | Intercalation, higher affinity than ellipticine | pnas.orgcapes.gov.br |
| Topoisomerase II | Inhibition | wikipedia.orgnih.gov |
| Mutant p53 | Inhibition of phosphorylation, restoration of wild-type function | nih.govnih.gov |
| Telomerase | Inhibition of activity | nih.gov |
| RNA Polymerase I | Inhibition of transcription | nih.gov |
| Cytochrome P450 | Metabolic activation | nih.govnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52238-35-4 (mono-hydrochloride) | |
| Record name | 9-Hydroxyellipticine | |
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DSSTOX Substance ID |
DTXSID30199153 | |
| Record name | 9-Hydroxyellipticine | |
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Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51131-85-2 | |
| Record name | 9-Hydroxyellipticine | |
| Source | CAS Common Chemistry | |
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| Record name | 9-Hydroxyellipticine | |
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| Record name | 9-Hydroxyellipticine | |
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| Record name | 9-Hydroxyellipticine | |
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| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
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| Record name | 9-HYDROXYELLIPTICINE | |
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Molecular and Cellular Mechanisms of Action of 9 Hydroxyellipticine Hydrochloride
DNA Intercalation and Its Molecular Basis
9-Hydroxyellipticine hydrochloride exerts its biological effects in part through direct interaction with DNA. This interaction is primarily characterized by intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This physical insertion leads to structural distortions of the DNA, which in turn interfere with crucial cellular processes that rely on the DNA template.
The binding of 9-hydroxyellipticine to DNA has been extensively studied using a variety of spectroscopic and biophysical techniques, including circular dichroism (CD), linear dichroism, and resonance light scattering. nih.gov These studies have revealed that 9-hydroxyellipticine exhibits two primary modes of binding to DNA: a classic intercalative mode and a stacked binding mode involving the formation of drug oligomers in the major groove of the DNA. nih.gov
The intercalative binding mode is favored at low concentrations of the drug relative to DNA. nih.gov In this orientation, the planar ellipticine (B1684216) ring system is positioned between the DNA base pairs. Molecular dynamics simulations suggest that when intercalated, the pyridine (B92270) ring of the 9-hydroxyellipticine chromophore resides in the major groove, while the hydroxyl group is situated in the minor groove and forms hydrogen bonds with water. nih.govnih.gov Interestingly, despite the presence of polar groups on the drug molecule, direct hydrogen bonding to the DNA does not appear to be a primary stabilizing factor for intercalation. nih.gov Instead, interactions between the methyl groups of the drug and the thymine (B56734) bases at the intercalation site seem to be important in determining its orientation. nih.gov
As the concentration of 9-hydroxyellipticine increases, the stacked binding mode becomes more prominent. nih.gov In this arrangement, the drug molecules form small oligomeric stacks within the major groove of the DNA. nih.gov This stacked binding is more favorable with calf thymus DNA and poly[d(G-C)]2 compared to poly[d(A-T)]2, which may be due to greater steric hindrance in the major groove of the latter. nih.gov Reduced linear dichroism measurements have helped to rule out a minor groove binding mode where the drug's plane would be at a 45-degree angle to the plane of the bases, further supporting the major groove stacking model. nih.gov
The intercalation of 9-hydroxyellipticine into the DNA double helix causes a degree of unwinding, a finding that is consistent with experimental results. nih.gov This unwinding is not confined to the immediate intercalation site but is spread over adjacent base-pair steps. nih.gov
Table 1: Biophysical Characterization of 9-Hydroxyellipticine-DNA Interaction
| Technique | Finding | Reference |
|---|---|---|
| Circular Dichroism (CD) | Characterizes changes in DNA helicity upon drug binding. | nih.gov |
| Linear Dichroism | Provides information on the orientation of the drug relative to the DNA helix axis, supporting major groove binding. | nih.gov |
| Resonance Light Scattering | Used to study the formation of drug aggregates, indicating oligomer stacks in the major groove at higher concentrations. | nih.gov |
The binding of 9-hydroxyellipticine to DNA has profound consequences for nucleic acid synthesis and other cellular processes. A significant finding is that 9-hydroxyellipticine is a potent and specific inhibitor of RNA polymerase I (Pol I) transcription. nih.govresearchgate.netnih.gov This inhibition occurs at nanomolar concentrations both in vitro and in cells, and importantly, the drug shows high selectivity for Pol I, with minimal effect on RNA polymerase II and III transcription. nih.govnih.gov The mechanism of Pol I inhibition is independent of p53, ATM/ATR, and topoisomerase II. nih.govnih.gov Instead, 9-hydroxyellipticine appears to interfere with the assembly and stability of the preinitiation complex by targeting the interaction between the promoter recognition factor SL1 and the rRNA promoter. nih.govnih.gov
In addition to inhibiting transcription, 9-hydroxyellipticine also affects the cell cycle. Studies in Chinese hamster lung cells have shown that the drug can induce both a G1 and a G2 block in the cell cycle in sensitive cells. nih.gov In resistant cells, a G2 block was observed as the cells resumed growth after a period of arrest. nih.gov The toxicity of 9-hydroxyellipticine in sensitive cells appears to be linked to lethal lesions resulting from the drug's interaction with an intracellular protein, independent of its effects on macromolecular synthesis. nih.gov In contrast, in resistant cells, cell death is concurrent with the inhibition of these syntheses. nih.gov
9-Hydroxyellipticine was developed as a derivative of the natural plant alkaloid ellipticine, with the goal of enhancing its therapeutic properties. nih.govnih.gov A key aspect of this design was to create a compound with a higher affinity for DNA compared to the parent ellipticine. nih.govnih.gov The planar polycyclic structure of ellipticine allows it to intercalate into DNA with a high binding affinity. medkoo.com The introduction of a hydroxyl group at the 9-position in 9-hydroxyellipticine was found to further increase this DNA affinity. nih.govnih.gov This enhanced binding is thought to contribute to its increased biological activity. nih.gov While ellipticine itself is a potent DNA intercalator, the structural modifications in its derivatives, such as 9-hydroxyellipticine, can modulate this interaction and their subsequent biological effects. medkoo.com
Topoisomerase Inhibition Studies
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. They are also important targets for a number of anticancer drugs. 9-Hydroxyellipticine has been shown to interfere with the function of these enzymes, particularly topoisomerase II.
9-Hydroxyellipticine is recognized as an inhibitor of topoisomerase II. nih.govnih.gov Studies have demonstrated that topoisomerase II beta is a pharmacological target of 9-hydroxyellipticine, and the loss of this isoform can contribute to drug resistance. nih.gov In Chinese hamster lung cells resistant to 9-hydroxyellipticine, a significant reduction in topoisomerase II activity was observed. nih.gov This resistance was also associated with cross-resistance to other topoisomerase II inhibitors like amsacrine (B1665488) and etoposide (B1684455). nih.gov
Topoisomerase II inhibitors often act by trapping the enzyme in a "cleavable complex" with DNA. In this complex, the DNA is cleaved by the enzyme, and the enzyme remains covalently attached to the broken DNA ends. The accumulation of these complexes is cytotoxic. 9-Hydroxyellipticine has been shown to stimulate the formation of these topoisomerase II-mediated DNA cleavable complexes. nih.gov
In cell lines resistant to 9-hydroxyellipticine, a reduced capacity of nuclear extracts to induce topoisomerase II-mediated DNA cleavage in the presence of the drug has been observed. nih.gov This suggests that the resistance mechanism may involve both a lower amount of the topoisomerase II enzyme and a decreased ability of the enzyme to form the cleavable complex when stimulated by the drug. nih.gov The stabilization of this ternary complex of the drug, DNA, and topoisomerase is a key aspect of the cytotoxic action of this class of compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 9-Hydroxyellipticine hydrochloride |
| 9-Hydroxyellipticine |
| Ellipticine |
| Amsacrine |
| Etoposide |
| Poly[d(G-C)]2 |
RNA Polymerase I Transcription Inhibition
9-Hydroxyellipticine hydrochloride has been identified as a potent and specific inhibitor of RNA Polymerase I (Pol-I) transcription. nih.govresearchgate.net This mechanism is significant as the synthesis of ribosomal RNA (rRNA) by Pol-I is a rate-limiting step in ribosome biogenesis, a process often upregulated in rapidly proliferating cancer cells. nih.govresearchgate.net
Selectivity for RNA Polymerase I over Other Polymerases (Pol-II, Pol-III)
A key feature of 9-Hydroxyellipticine's action is its high selectivity for RNA Polymerase I. nih.govresearchgate.net Studies have demonstrated that while it efficiently inhibits Pol-I transcription, it does not significantly affect transcription by RNA Polymerase II (Pol-II) or RNA Polymerase III (Pol-III) at similar concentrations. nih.gov For instance, in U2OS cells treated with 25 μM of 9-Hydroxyellipticine for one hour, quantitative PCR analysis showed marked inhibition of Pol-I-transcribed genes, whereas the transcription of Pol-II and Pol-III genes remained unaffected. nih.gov This selectivity highlights a specific mechanism of action rather than general transcriptional repression. nih.govresearchgate.net
Disruption of Ribosomal RNA Synthesis and Ribosome Biogenesis
The primary consequence of Pol-I inhibition by 9-Hydroxyellipticine is the disruption of ribosomal RNA (rRNA) synthesis. nih.govnih.gov This directly impedes ribosome biogenesis, the fundamental cellular process for producing ribosomes. nih.govelifesciences.org The compound targets the assembly and stability of the preinitiation complex at the rRNA gene promoter (rDNA). nih.govnih.gov Specifically, it has been shown to disrupt the crucial interaction between the promoter recognition factor SL1 and the rDNA promoter. nih.govresearchgate.netnih.gov By interfering with the binding of SL1, 9-Hydroxyellipticine prevents the proper assembly of the Pol-I machinery, thereby halting the synthesis of 45S precursor rRNA (pre-rRNA). nih.govnih.gov However, research suggests that at concentrations that fully suppress rRNA synthesis, 9-Hydroxyellipticine does not have a detectable effect on the processing of pre-existing rRNA. nih.gov
Mechanisms Independent of Topoisomerase and p53
The inhibition of Pol-I transcription by 9-Hydroxyellipticine occurs through a pathway that is independent of several other known cellular targets of anticancer agents. nih.gov Research has confirmed that its inhibitory effect on rRNA synthesis is not dependent on topoisomerase II (Top2), p53, or the ATM/ATR signaling pathways. nih.govresearchgate.netnih.gov Experiments using p53 null cells and cells where Top2α expression was silenced showed that 9-Hydroxyellipticine inhibited rRNA synthesis with the same efficiency. nih.govresearchgate.net This distinguishes its Pol-I inhibitory action from its other known cellular effects, such as general cytotoxicity, which has been linked to topoisomerase II inhibition. nih.govnih.gov While topoisomerase II beta is a pharmacological target for the cytotoxic effects of 9-Hydroxyellipticine, the specific inhibition of ribosome biogenesis proceeds via a different, independent mechanism. nih.govnih.gov
p53 Tumor Suppressor Protein Modulation
9-Hydroxyellipticine also exerts significant effects on the p53 tumor suppressor protein, a critical regulator of cell cycle and apoptosis that is frequently mutated in human cancers. nih.govnih.gov
Effects on p53 Phosphorylation and Conformational Changes
9-Hydroxyellipticine has been shown to selectively inhibit the phosphorylation of the p53 protein. nih.govnih.gov This effect was observed in a concentration-dependent manner in various cancer cell lines. nih.govmedchemexpress.com The inhibition of p53 phosphorylation is thought to be linked to the compound's ability to suppress cdk2 kinase activity. nih.gov
Beyond phosphorylation, 9-Hydroxyellipticine can induce conformational changes in mutant p53 protein. nih.gov Studies have shown that mutant p53 proteins, which are often resistant to degradation by calpain, become markedly sensitive to it after treatment with 9-Hydroxyellipticine, similar to wild-type p53. nih.gov This suggests that the compound alters the tertiary structure of the mutated protein. nih.gov
Restoration of Wild-Type p53 Function
A significant outcome of the conformational changes induced by 9-Hydroxyellipticine is the restoration of wild-type functions to mutant p53. nih.govnih.gov Mutant p53 proteins isolated from cells treated with the compound regained the ability to bind to the specific DNA consensus sequence recognized by wild-type p53. nih.gov This restoration of function has been observed in human pancreatic cancer cells harboring p53 mutations, where treatment with 1 μM 9-Hydroxyellipticine was sufficient to induce the expression of p21WAF1/CIP1, a key downstream target of functional p53, leading to cell cycle arrest. nih.gov This unique property of restoring wild-type activity to a mutated tumor suppressor protein is a key aspect of its mechanism of action. nih.govnih.gov
Research Findings on 9-Hydroxyellipticine Hydrochloride
This table summarizes key findings related to the mechanisms of action of 9-Hydroxyellipticine hydrochloride.
| Mechanism Category | Specific Effect | Cell Lines/System | Key Findings | Citations |
| RNA Polymerase I Inhibition | Selective inhibition of Pol-I over Pol-II and Pol-III | U2OS | Significantly inhibits Pol-I transcription while Pol-II and Pol-III remain unaffected. | nih.gov |
| Disruption of rRNA synthesis | HTETOP, p53 null cells | Inhibits rRNA synthesis efficiently regardless of Top2α or p53 status. | nih.govresearchgate.net | |
| Disruption of SL1-promoter interaction | In vitro | Targets the interaction between the promoter recognition factor SL1 and the rRNA promoter. | nih.govresearchgate.netnih.gov | |
| p53 Modulation | Inhibition of p53 phosphorylation | Lewis Lung Carcinoma, SW480 | Causes selective, concentration-dependent inhibition of p53 protein phosphorylation. | nih.govnih.gov |
| Conformational change of mutant p53 | Not specified | Alters the tertiary structure of mutant p53, making it sensitive to calpain degradation. | nih.gov | |
| Restoration of wild-type p53 function | Human pancreatic cancer cells | Restores the ability of mutant p53 to bind to its DNA consensus sequence and induce p21. | nih.govnih.gov |
Induction of p53-Mediated Apoptosis
9-Hydroxyellipticine (9-HE) demonstrates a significant capacity to induce apoptosis, or programmed cell death, through pathways involving the tumor suppressor protein p53. A key aspect of its mechanism is its ability to act on cancer cells harboring mutant p53 proteins. In many cancers, mutations in the p53 gene lead to a loss of its tumor-suppressing functions. Research suggests that 9-HE may help restore the wild-type, or non-mutated, function of this critical protein. nih.gov
Studies have shown that 9-HE can selectively inhibit the phosphorylation of p53 protein in a concentration-dependent manner. nih.gov This inhibition is thought to lead to an accumulation of dephosphorylated mutant p53, which may in turn trigger apoptosis. nih.gov This effect is correlated with the compound's cytotoxic activity, suggesting it is a primary component of its anticancer mechanism. nih.gov
The apoptotic process induced by 9-HE is notably specific to certain phases of the cell cycle. In cancer cells with mutant p53, treatment with 9-HE leads to cell cycle arrest at the G1 phase, which is subsequently followed by G1-phase-restricted apoptosis. nih.gov This targeted cell death is not observed in cells that are deficient in p53. nih.gov The mechanism involves the upregulation of messenger RNA (mRNA) for key proteins regulated by p53. Specifically, 9-HE treatment has been shown to increase the expression of waf1 (also known as p21), a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, and bax, a pro-apoptotic protein that plays a crucial role in the mitochondrial pathway of apoptosis. nih.gov This restoration of transcriptional activation by a mutant p53 protein underscores the unique mechanism of 9-HE. nih.gov
| Cell Line Type | Effect of 9-Hydroxyellipticine (10 µM) | Pathway Activation |
| Mutant p53-containing cells (e.g., SW480, SK-BR-3) | Induction of G1 phase arrest and subsequent apoptosis. nih.gov | Upregulation of waf1 and bax mRNA. nih.gov |
| p53-deficient cells (e.g., Saos-2 parental, KATO III) | No significant induction of apoptosis. nih.gov | No significant elevation of waf1 or bax mRNA. nih.gov |
Telomerase Activity Inhibition
Impact on Telomere Maintenance Mechanisms
9-Hydroxyellipticine has been identified as a potent inhibitor of telomerase, an enzyme critical for maintaining the length of telomeres. nih.gov Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. In most normal somatic cells, telomerase activity is very low or absent, leading to progressive telomere shortening and eventual cellular senescence or death. nih.gov
Cancer cells, however, reactivate telomerase to achieve cellular immortality, allowing for unlimited proliferation. nih.gov By inhibiting telomerase activity, 9-HE disrupts this crucial telomere maintenance mechanism. nih.gov This leads to the progressive shortening of telomeres in cancer cells, which can destabilize the chromosomes and ultimately trigger cellular senescence or apoptosis. nih.gov Research indicates that 9-HE can induce rapid and complete inhibition of telomerase activity in human pancreatic cancer cells at relatively high concentrations. nih.gov The proposed mechanism for this inhibition is potentially through the inhibition of protein kinases, rather than being dependent on the p53 status of the cell. nih.gov
Role in Cellular Immortality and Carcinogenesis
The inhibition of telomerase by 9-Hydroxyellipticine is directly linked to combating two of the defining hallmarks of cancer: cellular immortality and carcinogenesis. nih.gov Telomerase is active in approximately 85-90% of all cancers, making it a prime target for anticancer therapies. nih.gov By enabling cancer cells to bypass the normal limits of cell division, telomerase plays a fundamental role in the development and progression of tumors. nih.govnih.gov
The ability of 9-HE to strongly inhibit telomerase activity presents a direct challenge to the indefinite proliferative capacity of malignant cells. nih.gov This action is considered a key component of its antitumor properties. By preventing telomere maintenance, 9-HE effectively re-imposes a limit on the number of times a cancer cell can divide, counteracting the cellular immortality that is essential for a tumor to grow and metastasize. This mechanism underscores the therapeutic potential of targeting telomerase to suppress carcinogenesis. nih.govnih.gov
Enzyme and Protein Interaction Profiles
Inhibition of Microsomal Monooxygenases (e.g., Cytochrome P450 Enzymes)
9-Hydroxyellipticine (referred to as 9-OHE in some studies) is a potent inhibitor of microsomal monooxygenases, particularly the cytochrome P450 (CYP450) family of enzymes. nih.gov These enzymes are central to the metabolism of a wide range of xenobiotics, including drugs and carcinogens.
Research has demonstrated that 9-HE interacts with and inhibits various forms of cytochrome P-450. In studies using partially purified lung microsomes from rabbits, 9-HE was shown to bind to CYP450 and inhibit the activity of benzo[a]pyrene (B130552) hydroxylase, an enzyme involved in the metabolic activation of the procarcinogen benzo[a]pyrene. nih.gov The inhibitory effect was more pronounced in microsomes from rabbits pre-treated with 3-methylcholanthrene, an inducer of certain CYP450 enzymes, compared to control microsomes. nih.gov
Interestingly, there appear to be species-specific differences in sensitivity. Rabbit lung and liver microsomes were found to be less sensitive to inhibition by 9-HE than the corresponding microsomes from rats, suggesting subtle structural differences in the CYP450 enzymes between the species. nih.gov The interaction produces distinct spectral changes, as detailed in the table below.
| Enzyme Source | Spectral Data (λmax) | Binding Affinity (Ks) |
| Cytochrome I (from 3-MC-treated rabbit lung) | 428 nm (oxidized), 447 nm (reduced) | 10 µM nih.gov |
| Cytochrome II (from 3-MC-treated rabbit lung) | 428 nm (oxidized), 447 nm (reduced) | 5 µM nih.gov |
| Cytochrome P-450 (from Aroclor 1254-pretreated rat liver) | 428 nm (oxidized), 445 nm (reduced) | 8 µM nih.gov |
It is also noted that human and rat CYP enzymes from the 1A and 3A subfamilies are the primary enzymes responsible for metabolizing the parent compound, ellipticine, into its various forms, including the excretable metabolite 9-hydroxyellipticine and other reactive metabolites that can form DNA adducts. nih.gov
Modulation of Ryanodine Receptors (RyR)
Based on the conducted research, no scientific literature was found that establishes a direct interaction or modulation effect of 9-Hydroxyellipticine hydrochloride on Ryanodine Receptors (RyR). Therefore, this section cannot be completed.
Influence on Other Cellular Targets and Pathways (e.g., AKT)
9-Hydroxyellipticine (9-HE), the hydrochloride salt form of which is the subject of this article, exhibits a diverse range of effects on various cellular targets and signaling pathways beyond its well-known role as a DNA intercalating agent and topoisomerase II inhibitor. nih.govnih.gov Its cytotoxic activity is linked to interactions with multiple critical components of cellular machinery.
One of the key alternative targets of 9-hydroxyellipticine is the RNA Polymerase I (Pol-I) transcription machinery. nih.gov Research has demonstrated that 9-hydroxyellipticine is a potent and selective inhibitor of Pol-I transcription, with IC50 values in the nanomolar range both in vitro and in cellular models. nih.gov This inhibition appears to be independent of other known activities of the drug, such as its effects on Topoisomerase II or its induction of DNA damage response pathways. nih.gov The mechanism involves the drug's accumulation in the cell nucleus, where it interferes with the binding of the transcription initiation factor SL1 to the promoter of ribosomal DNA. nih.gov
Beyond transcription, 9-hydroxyellipticine interacts with several other crucial cellular proteins:
Telomerase: The compound has been shown to be a strong inhibitor of telomerase activity in human pancreatic cancer cells. nih.gov This inhibition may occur through the suppression of protein kinases rather than solely through the restoration of wild-type p53 function. nih.gov
Cytochrome P450: It is recognized as a target, highlighting the compound's broad enzymatic interactions. nih.gov
p53 Tumor Suppressor Protein: 9-hydroxyellipticine can decrease the phosphorylation of the p53 protein. nih.govnih.gov This modulation of p53 is a significant aspect of its mechanism, influencing cell cycle control and apoptosis. nih.gov
While direct modulation of the AKT signaling pathway by 9-hydroxyellipticine is not extensively detailed in the reviewed literature, this pathway is fundamentally important. The PI3K-AKT pathway is a central regulator of cell survival, proliferation, growth, and apoptosis. genome.jpkegg.jp Its components are frequently targeted by anticancer agents to disrupt tumor cell survival. thermofisher.com Given that 9-hydroxyellipticine influences cell cycle progression and apoptosis—processes heavily controlled by AKT signaling—it is plausible that its effects are at least partially mediated through crosstalk with this or similar kinase-driven pathways. nih.govgenome.jp For instance, the inhibition of protein kinases mentioned in the context of telomerase suppression could potentially involve components upstream or downstream of AKT. nih.gov
| Cellular Target | Observed Effect of 9-Hydroxyellipticine | Reference |
|---|---|---|
| RNA Polymerase I (Pol-I) | Potent and selective inhibition of transcription. | nih.gov |
| Topoisomerase II (Top2) | Inhibition, stabilization of the cleavable complex. | nih.govnih.gov |
| Telomerase | Strong inhibition of enzymatic activity. | nih.govnih.gov |
| p53 | Decreased phosphorylation. | nih.govnih.gov |
| Cytochrome P450 | Identified as a cellular target. | nih.gov |
Cell Cycle Regulation and Apoptotic Pathways
9-Hydroxyellipticine hydrochloride exerts profound effects on cell cycle progression and the induction of programmed cell death, which are critical to its antitumor activity.
The compound is a known inducer of cell cycle arrest, preventing cancer cells from proceeding through the phases of division. nih.govnih.gov The specific phase of arrest can depend on the duration of treatment and the cellular context, such as the sensitivity or resistance of the cell line to the drug. nih.gov
Prolonged treatment with 9-hydroxyellipticine has been shown to cause a block in the G0/G1 phase of the cell cycle. nih.gov The G0 phase is a state of quiescence where cells have exited the active cell cycle. jackwestin.com An arrest at the G0/G1 checkpoint prevents the cell from entering the S phase, the stage of DNA replication, thereby halting proliferation. jackwestin.comkhanacademy.org
In other studies, particularly in sensitive Chinese hamster lung cells, 9-hydroxyellipticine was found to induce a block at two distinct checkpoints: G1 and G2. nih.gov The G2 checkpoint is the final gatekeeper before the cell enters mitosis (M phase). jackwestin.com In contrast, resistant cells treated with the compound exhibited only a G2 block, which appeared after a significant growth arrest period of 30 to 40 hours. nih.gov
| Cell Line Type | Observed Cell Cycle Arrest Phase(s) | Reference |
|---|---|---|
| General (prolonged treatment) | G0/G1 | nih.gov |
| Sensitive Chinese Hamster Lung Cells | G1 and G2 | nih.gov |
| Resistant Chinese Hamster Lung Cells | G2 (delayed) | nih.gov |
Following cell cycle arrest, prolonged exposure to 9-hydroxyellipticine leads to the induction of apoptosis, or programmed cell death. nih.gov This process is tightly regulated and serves to eliminate damaged or malignant cells. The primary mechanism identified for 9-hydroxyellipticine-induced apoptosis is p53-mediated. nih.gov The p53 tumor suppressor protein, when activated, can trigger the intrinsic apoptotic pathway in response to cellular stress, such as that caused by DNA-damaging agents.
The intrinsic apoptotic pathway is characteristically dependent on the activation of a cascade of cysteine-aspartic proteases known as caspases. This pathway is often initiated by the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspases, most notably caspase-9. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govsemanticscholar.orgnih.gov
Structure Activity Relationship Sar Studies of 9 Hydroxyellipticine Derivatives
Impact of Substitution at the Pyrido[4,3-b]carbazole Nucleus
The pyrido[4,3-b]carbazole nucleus is the foundational scaffold of 9-hydroxyellipticine. Modifications to this core structure, even minor ones, can have profound effects on the compound's biological activity.
The presence of a hydroxyl (-OH) group at the 9th position of the ellipticine (B1684216) core is a critical determinant of its anticancer properties. This functional group significantly enhances the compound's affinity for DNA, a primary target for its cytotoxic effects. nih.govebi.ac.uk The hydroxyl group is believed to facilitate the intercalation of the molecule between DNA base pairs, a process that disrupts DNA replication and transcription, ultimately leading to cell death. nih.govebi.ac.uk
Furthermore, the 9-hydroxyl group is implicated in the stabilization of the topoisomerase II-DNA cleavable complex. nih.govebi.ac.uk Topoisomerase II is an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing this complex, 9-hydroxyellipticine effectively traps the enzyme on the DNA, leading to double-strand breaks and apoptosis.
The hydroxyl group also plays a role in the metabolic activation of the drug. It can be oxidized to a reactive quinone-imine intermediate, which can form covalent adducts with DNA and other cellular macromolecules, contributing to its cytotoxicity. ebi.ac.uk This bioactivation pathway underscores the dual role of the 9-hydroxyl group, participating in both direct DNA interaction and metabolic potentiation of the drug's effects.
While the 9-hydroxyl group is paramount, substitutions at other positions of the pyrido[4,3-b]carbazole nucleus have also been shown to modulate the activity of 9-hydroxyellipticine derivatives. Derivatization at the 2- and 9-positions has led to significant improvements in the in vivo activity of these compounds. nih.gov For instance, the introduction of a methyl group at the N-2 position of the pyridinium (B92312) ring has been shown to enhance anticancer activity.
Modifications to the core structure itself, such as the synthesis of bis-ellipticines where two ellipticine units are linked together, have been explored in an attempt to increase potency through bis-intercalation into the same DNA strand. rsc.org Additionally, the introduction of various substituents at the 1-position of the pyrido[4,3-b]carbazole ring has yielded compounds with notable cytostatic effects, with some derivatives showing greater activity than ellipticine and even the established chemotherapy drug, cisplatin (B142131), against certain cancer cell lines. nih.gov
The following table summarizes the effects of various substitutions on the activity of 9-hydroxyellipticine derivatives:
| Substitution Position | Substituent | Effect on Activity | Reference |
| 9 | Hydroxyl (-OH) | Increased DNA affinity, stabilization of topoisomerase II-DNA complex, metabolic activation | nih.govebi.ac.uk |
| 2 | Methyl (-CH3) | Enhanced anticancer activity | nih.gov |
| 1 | Various | Significant cytostatic effects | nih.gov |
| 5 | Alkyl chain and amide functions (Bis-ellipticines) | Potential for increased potency through bis-intercalation | rsc.org |
Molecular Modeling and Computational Analysis of Binding Modes
To gain a deeper understanding of the interactions between 9-hydroxyellipticine and its biological targets, researchers have employed molecular modeling and computational analysis. These in silico methods provide valuable insights into the binding modes of these compounds, helping to rationalize observed SAR data and guide the design of new analogs.
Molecular dynamics simulations have been used to investigate the intercalation of 9-hydroxyellipticine into DNA. nih.gov These simulations have revealed that the drug can adopt several distinct orientations within the DNA duplex, with the pyridine (B92270) ring of the ellipticine chromophore typically residing in the major groove. nih.gov The calculations also show a degree of DNA unwinding upon intercalation, which is consistent with experimental findings. nih.gov
Computational studies have also been used to explore the binding of 9-hydroxyellipticine derivatives to other targets, such as protein kinases. By docking various analogs into the active sites of these enzymes, researchers can predict their binding affinities and identify key interactions that contribute to inhibitory activity. This information is invaluable for designing derivatives with improved selectivity and potency.
Design and Synthesis of Novel Analogs for SAR Exploration
The insights gained from SAR studies and molecular modeling have fueled the design and synthesis of a plethora of novel 9-hydroxyellipticine analogs. These efforts are aimed at fine-tuning the pharmacological properties of the parent compound to create more effective and safer anticancer drugs.
A key objective in the design of new 9-hydroxyellipticine derivatives is to enhance their affinity for DNA. The rationale is that a higher affinity will lead to more efficient DNA intercalation and, consequently, greater cytotoxicity. pnas.orgnih.govnih.gov One approach to achieving this is through the introduction of substituents that can form additional interactions with the DNA molecule. For example, the synthesis of derivatives with positively charged side chains can promote electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
Another strategy involves the synthesis of bis-intercalating agents, where two ellipticine moieties are tethered together. rsc.org The idea is that these molecules can span a larger region of the DNA, leading to a more stable and disruptive interaction.
While DNA is a primary target of 9-hydroxyellipticine, the compound is known to interact with other cellular components, including topoisomerase II and various protein kinases. nih.govebi.ac.uk This multi-target profile can contribute to both its therapeutic effects and its side effects. Consequently, a major focus of current research is the development of derivatives with more selective target inhibition.
For instance, by modifying the substituents on the ellipticine core, it may be possible to design analogs that preferentially inhibit a specific isoform of topoisomerase II or a particular protein kinase that is overexpressed in a certain type of cancer. This approach could lead to the development of more personalized cancer therapies with improved efficacy and reduced toxicity. The synthesis of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives has yielded compounds with remarkable cytostatic effects, with some outperforming ellipticine and cisplatin against specific cancer cell lines. nih.gov
Preclinical Efficacy and Biological Activities of 9 Hydroxyellipticine Hydrochloride
In Vitro Anticancer Activity in Diverse Cell Lines
9-Hydroxyellipticine hydrochloride has demonstrated significant cytotoxic and anticancer effects across a range of cancer cell lines in laboratory settings. These in vitro studies are crucial for elucidating the compound's potential as a therapeutic agent and understanding its mechanisms of action at the cellular level.
Leukemia Cell Lines (e.g., L1210)
Early preclinical studies identified 9-Hydroxyellipticine as a potent agent against murine leukemia. The compound exhibits significant inhibitory effects on the growth of L1210 murine leukemia cells, with a reported half-maximal inhibitory concentration (IC50) of 3 nM caymanchem.comvincibiochem.it. This high potency in a leukemia model underscores its potential for hematological malignancies.
Human Cancer Cell Lines (e.g., HeLa S-3, 293T, U2OS, H1299, MCF10A, Colon, Breast, Pancreatic)
The anticancer activity of 9-Hydroxyellipticine extends to various human cancer cell lines, although specific IC50 values for the hydrochloride salt are not always readily available in the public domain. Research has shown that ellipticine (B1684216) and its derivatives, including 9-hydroxyellipticine, can inhibit the growth of a variety of human cancer cells.
One study investigated the effect of 9-hydroxyellipticine on the drug sensitivity of human pancreatic cancer cells. It was found that a relatively low concentration of 1 microM of 9-hydroxyellipticine was sufficient to restore wild-type p53 activity, leading to cell cycle arrest. While this study did not report a specific IC50 for cytotoxicity, it highlighted a key mechanism of action in pancreatic cancer cells harboring p53 mutations.
The broader class of ellipticines has been evaluated against a panel of human cancer cell lines. For instance, the parent compound, ellipticine, has shown cytotoxicity in human breast adenocarcinoma (MCF-7) cells. It is important to note that the substitution at the 9-position, as in 9-hydroxyellipticine, is known to significantly influence the cytotoxic activity of these compounds.
Interactive Data Table: In Vitro Activity of 9-Hydroxyellipticine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Measurement | Value |
| L1210 | Murine Leukemia | IC50 | 3 nM caymanchem.comvincibiochem.it |
| Pancreatic Cancer Cells | Pancreatic Cancer | Effective Concentration | 1 µM (for p53 restoration) |
Effects on Multidrug Resistant Cell Lines (e.g., LoVo/DX)
There is currently a lack of specific publicly available research data on the direct effects of 9-Hydroxyellipticine hydrochloride on the multidrug-resistant human colon adenocarcinoma cell line, LoVo/DX. The LoVo/DX cell line is known for its resistance to various chemotherapeutic agents, often associated with the overexpression of drug efflux pumps like P-glycoprotein. Further investigation is required to determine if 9-Hydroxyellipticine hydrochloride can overcome or circumvent these resistance mechanisms.
In Vivo Antitumor and Anti-leukemia Studies
Following promising in vitro results, the efficacy of 9-Hydroxyellipticine has been evaluated in animal models of cancer, providing critical insights into its potential therapeutic utility in a whole-organism setting.
Mouse Leukemia Models (e.g., L1210, P388)
In vivo studies using the L1210 mouse leukemia model have demonstrated the significant antileukemic activity of 9-hydroxyellipticine. Administration of the compound to mice bearing L1210 leukemia resulted in an increased survival time, confirming its potent anticancer effects in a living system caymanchem.com. The drug's high activity in this model has been a key finding in its preclinical development caymanchem.com.
While direct studies on the efficacy of 9-Hydroxyellipticine hydrochloride in the P388 murine leukemia model are not extensively detailed in the available literature, a study on a related compound, 9-methoxy-ellipticin, showed cytotoxic effects against P388 leukemic cells in vitro when incorporated into a low-density lipoprotein complex. This suggests that the ellipticine scaffold has activity against this leukemia model, though further studies with the 9-hydroxy derivative are needed for a direct comparison.
Interactive Data Table: In Vivo Efficacy of 9-Hydroxyellipticine in Mouse Leukemia Models
| Model | Cancer Type | Outcome |
| L1210 | Mouse Leukemia | Increased survival caymanchem.com |
Evaluation of Survival and Tumor Growth Inhibition
The antitumor potential of 9-hydroxyellipticine and its derivatives has been a subject of significant research, demonstrating notable cytotoxic effects against various cancer cell lines. nih.gov While specific preclinical data on the survival and tumor growth inhibition for 9-Hydroxyellipticine hydrochloride is not extensively detailed in publicly available literature, studies on the parent compound, 9-hydroxyellipticine (9-HE), and its close derivatives provide valuable insights into its therapeutic potential.
Research has shown that ellipticine and its derivatives are highly cytotoxic to L1210 leukemia cells. nih.govnih.gov The introduction of a hydroxyl group at the C-9 position, as in 9-hydroxyellipticine, has been found to substantially increase this cytotoxic activity. This enhanced potency is often attributed to the compound's ability to intercalate into DNA and inhibit topoisomerase II, a crucial enzyme in DNA replication and repair. nih.govbohrium.com
In vivo studies using derivatives such as 2-methyl-9-hydroxyellipticinium have demonstrated significant antitumor activity. For instance, when encapsulated in liposomes, 2-methyl-9-hydroxyellipticinium maintained its antitumor efficacy against L1210 leukemia in mice, and in some cases, increased it, particularly when the leukemia progression was delayed. nih.gov
Furthermore, 9-hydroxyellipticine has been observed to have diverse effects on the chemosensitivity of human pancreatic cancer cells that harbor p53 mutations. nih.gov Pretreatment with 9-HE enhanced the cell-killing effects of cisplatin (B142131) and mitomycin C, suggesting a potential for combination therapies. nih.gov It has also been shown to inhibit telomerase activity in human pancreatic cancer cells, a critical mechanism for cancer cell immortality. nih.gov
The following table summarizes the cytotoxic effects of 9-hydroxyellipticine against a cancer cell line, as reported in the literature.
| Compound | Cell Line | Parameter | Value |
| 9-Hydroxyellipticine | L1210 Leukemia | Cytotoxicity | 10⁻⁸ to 10⁻⁶ M |
Data synthesized from available research on ellipticine derivatives. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Specific studies evaluating the efficacy of 9-Hydroxyellipticine hydrochloride in classic animal models of inflammation, such as carrageenan-induced paw edema and UV-induced erythema, are not readily found in the reviewed scientific literature. The carrageenan-induced edema model is a standard method to assess acute inflammation, involving the injection of carrageenan to induce a biphasic inflammatory response. nih.govnih.govmdpi.comscience-line.com Similarly, UV-induced erythema is a common model for studying cutaneous inflammation. nih.govnih.govmdpi.com While direct evidence for 9-Hydroxyellipticine hydrochloride in these specific models is lacking, the known anti-inflammatory properties of the ellipticine class of compounds suggest potential efficacy. nih.gov
The precise cellular and molecular mechanisms underlying the anti-inflammatory action of 9-Hydroxyellipticine hydrochloride are not yet fully elucidated. However, insights can be drawn from the broader understanding of anti-inflammatory pathways and the known activities of ellipticine derivatives. Phytochemicals often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. mdpi.commdpi.comuc.pt These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). It is plausible that 9-hydroxyellipticine may interfere with these signaling cascades, thereby reducing the production of inflammatory mediators. The immunomodulatory activity of some ellipticine derivatives has been noted, with effects on cytokine production, such as increased IL-6 and inhibited IL-8 expression in human peripheral blood mononuclear cells. helsinki.finih.gov
Antioxidant Activities
Several studies have highlighted the antioxidant and free-radical scavenging properties of hydroxylated ellipticine derivatives. nih.govnih.gov The presence of a hydroxyl group on the ellipticine ring, as in 9-hydroxyellipticine, is crucial for this activity. nih.gov
The antioxidant potential of these compounds has been evaluated using various in vitro models. One common method involves assessing the ability of the compound to inhibit the autoxidation of lipids, such as methyl linolenate. nih.gov Another method measures the capacity to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.govmdpi.commdpi.com
Research indicates a good correlation between the antioxidant activity and the cytotoxicity of hydroxylated ellipticine derivatives, suggesting that their ability to counteract oxidative stress may contribute to their anticancer effects. nih.gov The autoxidation of 9-hydroxyellipticine itself can lead to the generation of reactive oxygen species (ROS) like the superoxide anion and hydrogen peroxide, a process that might also be involved in its cytotoxic mechanism. nih.govnih.gov This dual role as both an antioxidant and a potential pro-oxidant under certain conditions highlights the complexity of its biological actions.
The table below summarizes the observed antioxidant activities of hydroxylated ellipticine derivatives from in vitro studies.
| Assay | Activity | Compound Requirement |
| Inhibition of Methyl Linolenate Autoxidation | Antioxidant | Free OH group on ellipticine ring |
| DPPH Radical Reduction | Free Radical Scavenging | Free OH group on ellipticine ring |
Information based on studies of hydroxylated ellipticine derivatives. nih.gov
Mechanisms of Cellular Resistance to 9 Hydroxyellipticine Hydrochloride
Role of Drug Efflux Pumps (e.g., P-glycoprotein)
A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These membrane proteins actively extrude a wide variety of structurally and functionally diverse compounds, including chemotherapeutic drugs, from the cell's interior. nih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect. nih.gov
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a prominent member of the ABC transporter family and a key player in MDR. nih.govnih.govmdpi.com Overexpression of P-gp has been observed in various tumor types and is associated with resistance to a broad spectrum of anticancer drugs. nih.gov The pump utilizes the energy from ATP hydrolysis to transport substrates out of the cell. nih.gov While direct evidence for 9-Hydroxyellipticine hydrochloride as a substrate for P-glycoprotein is not extensively detailed in the provided search results, the general mechanism of P-gp-mediated resistance is well-established for many chemotherapeutic agents. nih.govnih.gov The overexpression of P-gp can be an inherent characteristic of the cancer cells or an acquired trait developed in response to drug exposure. nih.gov
Table 1: Key Drug Efflux Pumps in Multidrug Resistance
| Pump Family | Example(s) | Function |
| ATP-binding cassette (ABC) | P-glycoprotein (P-gp/MDR1), Multidrug resistance-associated protein 1 (MRP1), Breast cancer resistance protein (BCRP) | ATP-dependent efflux of a wide range of substrates, including anticancer drugs. nih.govplos.org |
| Resistance-Nodulation-Division (RND) | AdeABC, AdeIJK | Primarily in Gram-negative bacteria, contributing to intrinsic antibiotic resistance. nih.gov |
| Small Multidrug Resistance (SMR) | --- | Efflux of lipophilic drugs. nih.gov |
Alterations in Target Enzymes (e.g., Topoisomerase IIα Expression)
Since 9-Hydroxyellipticine hydrochloride's primary mode of action involves the inhibition of topoisomerase II, alterations in this target enzyme are a significant mechanism of resistance. medchemexpress.comnih.gov Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through before resealing the break. 9-Hydroxyellipticine stabilizes the "cleavable complex," a state where the enzyme is covalently bound to the broken DNA ends, leading to the accumulation of DNA damage and ultimately cell death. nih.gov
Resistance can emerge through both quantitative and qualitative changes in topoisomerase II. A notable example is the decreased expression of the topoisomerase IIα isoform. nih.gov Research on Chinese hamster lung cells resistant to 9-hydroxyellipticine (9-OH-E) revealed a 4-5-fold lower amount of topoisomerase IIα compared to the sensitive parental cells. nih.gov
Furthermore, mutations within the topoisomerase II enzymes can also confer resistance. In the 9-OH-E-resistant Chinese hamster lung cell line (DC-3F/9-OH-E), a mutation leading to a stop codon in the topoisomerase IIβ cDNA results in the complete absence of this isoform's expression. nih.gov This loss of topoisomerase IIβ activity was shown to be partially responsible for the resistance to 9-OH-ellipticine and other topoisomerase II inhibitors like etoposide (B1684455) and amsacrine (B1665488). nih.gov This demonstrates that topoisomerase IIβ is a pharmacological target for 9-OH-ellipticine. nih.gov
Table 2: Topoisomerase II Alterations in 9-Hydroxyellipticine Hydrochloride Resistance
| Alteration | Cell Line | Consequence |
| Decreased Topoisomerase IIα expression | Chinese hamster lung cells (DC-3F/9-OH-E) | 4-5-fold lower enzyme level, contributing to resistance. nih.gov |
| Mutation in Topoisomerase IIβ cDNA | Chinese hamster lung cells (DC-3F/9-OH-E) | Complete loss of topoisomerase IIβ expression, leading to resistance. nih.gov |
Cellular Adaptation and Bypass Mechanisms
Beyond direct drug efflux and target modification, cancer cells can develop resistance to 9-Hydroxyellipticine hydrochloride through broader adaptive mechanisms. These can involve alterations in cell cycle regulation and the activation of pro-survival signaling pathways.
Studies on sensitive and resistant Chinese hamster lung cells have shown that 9-hydroxyellipticine (9-OH-E) induces a G1 and a G2 block in the cell cycle of sensitive cells. nih.gov In contrast, resistant cells exhibit only a G2 block that occurs after a significant growth arrest. nih.gov This suggests that resistant cells may have adapted their cell cycle checkpoints to better tolerate the DNA damage induced by the drug.
Another adaptive strategy involves the modulation of proteins involved in cell survival and apoptosis. For instance, the toxicity of 9-OH-E in sensitive cells appears to depend on the presence of a specific protein, as the addition of cycloheximide (B1669411) (a protein synthesis inhibitor) before and during drug exposure reduced its toxicity. nih.gov This indicates that the cytotoxic mechanism in sensitive cells is protein-mediated. In resistant cells, however, cell death is associated with the inhibition of macromolecular syntheses, suggesting a different mechanism of toxicity and resistance. nih.gov
Strategies to Overcome Resistance in Research Models
Overcoming resistance to 9-Hydroxyellipticine hydrochloride and other chemotherapeutics is a major focus of cancer research. Several strategies are being explored in preclinical models.
One approach is the use of combination therapies. nih.gov By using drugs with different mechanisms of action or non-overlapping resistance profiles, it is possible to achieve synergistic effects and circumvent resistance. nih.gov For instance, combining a topoisomerase II inhibitor with a compound that inhibits drug efflux pumps could restore sensitivity.
Another strategy involves the development of covalent inhibitors. nih.gov These molecules form a strong, covalent bond with their target, which can be more effective against resistance caused by mutations that would typically weaken non-covalent drug binding. nih.gov
Furthermore, targeting the cellular machinery that contributes to resistance is a promising avenue. For example, since Heat Shock Protein 90 (Hsp90) is involved in the folding and stability of proteins that can regulate P-gp expression, Hsp90 inhibitors have been investigated. mdpi.com Some novel Hsp90 inhibitors have been shown to directly interact with and inhibit P-gp activity, and even downregulate its expression, thereby reversing multidrug resistance in cancer cell lines. mdpi.com
Finally, identifying compounds that can overcome resistance by evading efflux pumps is another area of active research. plos.org Screening compound libraries has identified molecules that are effective in P-gp-overexpressing resistant cells without being substrates for the pump themselves. plos.org
Table 3: Investigational Strategies to Overcome Drug Resistance
| Strategy | Mechanism | Example |
| Combination Therapy | Synergistic effects and targeting multiple pathways to prevent resistance emergence. nih.gov | Co-administration of a P-gp inhibitor with a chemotherapeutic drug. nih.gov |
| Covalent Inhibition | Forms a strong, irreversible bond with the target protein, overcoming resistance from mutations that weaken non-covalent binding. nih.gov | Designing inhibitors with electrophilic moieties that target nucleophilic residues in the binding site. nih.gov |
| Targeting Resistance Machinery | Inhibiting proteins or pathways that contribute to the resistant phenotype. mdpi.com | Hsp90 inhibitors that downregulate P-gp expression and activity. mdpi.com |
| Efflux Evasion | Utilizing drugs that are not substrates for efflux pumps like P-gp. plos.org | Screening for compounds that are equally potent in sensitive and P-gp-overexpressing resistant cells. plos.org |
Metabolism and Biotransformation of Ellipticine and 9 Hydroxyellipticine Hydrochloride
Cytochrome P450 (CYP) Mediated Metabolism
The initial steps in the metabolism of ellipticine (B1684216) are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidation of a wide variety of xenobiotics.
Formation of Hydroxylated Metabolites (e.g., 7-hydroxyellipticine)
The hydroxylation of the ellipticine core is a primary metabolic route. Research has identified that specific CYP isoforms are responsible for the formation of different hydroxylated metabolites. Notably, CYP1A1 and CYP1A2 have been shown to catalyze the detoxification of ellipticine through the formation of 7-hydroxyellipticine (B1218345) and 9-hydroxyellipticine. researchgate.netresearchgate.net While the direct further hydroxylation of 9-hydroxyellipticine to 7-hydroxyellipticine by CYPs is a plausible metabolic step, the primary focus of existing research has been on the initial metabolism of the parent compound, ellipticine.
The formation of these hydroxylated metabolites represents a crucial phase I metabolic transformation, preparing the compound for further reactions.
Distinction between Detoxification and Bioactivation Pathways
The metabolic pathways of ellipticine mediated by CYP enzymes can be broadly categorized into detoxification and bioactivation routes, which are largely dependent on the specific CYP isoform involved.
Detoxification Pathways: The formation of 9-hydroxyellipticine and 7-hydroxyellipticine is generally considered a detoxification process. nih.gov These metabolites are typically less reactive and more readily excreted from the body. The enzymes primarily responsible for these detoxifying hydroxylations are CYP1A1 and CYP1A2. researchgate.netresearchgate.net
Bioactivation Pathways: In contrast, other CYP enzymes, particularly CYP3A4, are involved in the bioactivation of ellipticine. researchgate.netnih.gov This pathway leads to the formation of more reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can form covalent adducts with DNA, contributing to the compound's cytotoxic and antitumor activity. nih.gov
Table 1: CYP-Mediated Metabolism of Ellipticine
| CYP Isoform | Primary Metabolites | Metabolic Pathway |
|---|---|---|
| CYP1A1 | 7-hydroxyellipticine, 9-hydroxyellipticine | Detoxification |
| CYP1A2 | 7-hydroxyellipticine, 9-hydroxyellipticine | Detoxification |
| CYP3A4 | 12-hydroxyellipticine, 13-hydroxyellipticine | Bioactivation |
Peroxidase-Mediated Oxidation
In addition to CYP-mediated metabolism, 9-hydroxyellipticine and its derivatives can undergo oxidation catalyzed by peroxidases, such as horseradish peroxidase, in the presence of hydrogen peroxide. nih.govnih.gov This enzymatic reaction leads to the formation of highly reactive intermediates, including free radicals and quinone products. nih.gov
These electrophilic species are capable of oxidizing NADH and can covalently bind to macromolecules like proteins, suggesting a bioactivation pathway that may contribute to the cytotoxic effects of these compounds. nih.gov In aqueous solutions, 9-hydroxyellipticine can also undergo spontaneous autoxidation, yielding hydrogen peroxide, the quinone imine 9-oxoellipticine, and a dimer of 9-hydroxyellipticine. nih.gov
Conjugation Reactions and Their Impact on Activity
Following the initial phase I metabolism, such as hydroxylation, the resulting metabolites can undergo phase II conjugation reactions. For 9-hydroxyellipticine, a major metabolic pathway is its conversion to a glucuronide conjugate. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl group of the compound. nih.govnih.govwikipedia.org
Glucuronidation significantly increases the water solubility of the compound, facilitating its excretion from the body, primarily through bile and urine. nih.gov This process is generally considered a detoxification step, as the resulting glucuronide conjugate is typically less biologically active and more readily eliminated. nih.govnih.gov Therefore, the formation of 9-hydroxyellipticine glucuronide plays a crucial role in the clearance and detoxification of the parent compound.
Table 2: Key Metabolic Pathways and Their Products
| Metabolic Pathway | Key Enzymes | Primary Products | Consequence |
|---|---|---|---|
| CYP-Mediated Hydroxylation (Detoxification) | CYP1A1, CYP1A2 | 7-hydroxyellipticine, 9-hydroxyellipticine | Decreased reactivity, preparation for conjugation |
| CYP-Mediated Hydroxylation (Bioactivation) | CYP3A4 | 12-hydroxyellipticine, 13-hydroxyellipticine | Increased reactivity, DNA adduct formation |
| Peroxidase-Mediated Oxidation | Peroxidases (e.g., Horseradish Peroxidase) | Free radicals, Quinone products | Bioactivation, potential for macromolecule binding |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 9-hydroxyellipticine glucuronide | Increased water solubility, enhanced excretion, detoxification |
Advanced Research Methodologies and Future Directions in 9 Hydroxyellipticine Hydrochloride Studies
High-Throughput Screening and Assay Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. nih.gov In the context of 9-Hydroxyellipticine hydrochloride, HTS assays are crucial for identifying novel derivatives with enhanced potency and selectivity. These assays are often cell-based, measuring parameters like cell viability and cytotoxicity in cancer cell lines. researchgate.net
The development of robust and sensitive assays is paramount for the success of HTS campaigns. For 9-Hydroxyellipticine hydrochloride and its analogs, assays are designed to probe its known mechanisms of action, such as DNA intercalation and topoisomerase II inhibition. nih.govnih.gov A typical HTS workflow involves several stages:
Primary Screen: A large number of compounds are tested at a single concentration to identify initial "hits." nih.gov
Dose-Response Confirmation: Hits from the primary screen are then tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 values). plos.org
Secondary Assays: These are designed to elucidate the mechanism of action of the confirmed hits and to assess their selectivity against different cell lines.
A key metric in HTS is the Z'-factor, which provides a measure of the quality and reliability of the assay. ucsf.edu A Z'-factor greater than 0.5 is generally considered indicative of a robust assay suitable for HTS. ucsf.edu
| HTS Parameter | Description | Typical Value/Goal |
| Primary Hit Criteria | Compounds showing significant activity in the initial screen. | >50% inhibition at a single dose |
| Confirmation | Re-testing of initial hits to validate activity. | Dose-response relationship established |
| Z'-Factor | A statistical measure of assay quality. | > 0.5 |
Advanced Spectroscopic and Imaging Techniques for Cellular Localization and Interaction
Understanding where a drug localizes within a cell and how it interacts with its molecular targets is critical for optimizing its therapeutic efficacy. Advanced spectroscopic and imaging techniques are invaluable tools for these investigations.
Fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of fluorescent compounds like 9-Hydroxyellipticine hydrochloride. By tagging the molecule with a fluorescent probe or exploiting its intrinsic fluorescence, researchers can track its accumulation in different cellular compartments, such as the nucleus or mitochondria.
Confocal microscopy , a more advanced form of fluorescence microscopy, provides high-resolution, three-dimensional images of cells, allowing for precise localization of the drug and its co-localization with specific cellular structures or proteins.
Förster Resonance Energy Transfer (FRET) is a spectroscopic method that can be used to measure the proximity between two fluorescent molecules. In the context of 9-Hydroxyellipticine hydrochloride, FRET can be employed to study its interaction with DNA or topoisomerase II in living cells.
These techniques provide crucial insights into the pharmacodynamics of 9-Hydroxyellipticine hydrochloride at the cellular level, helping to correlate its subcellular distribution with its biological activity.
Computational Chemistry and Drug Design for Novel Derivatives
Computational chemistry and molecular modeling play a pivotal role in the rational design of new drug candidates. nih.gov These methods allow researchers to predict the binding affinity and selectivity of novel 9-Hydroxyellipticine hydrochloride derivatives for their biological targets before they are synthesized.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This can be used to design derivatives of 9-Hydroxyellipticine hydrochloride that fit more snugly into the active site of topoisomerase II or the DNA minor groove. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This information can then be used to predict the activity of new, unsynthesized derivatives.
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a drug and its target over time. This can reveal important information about the stability of the drug-target complex and the conformational changes that occur upon binding.
Through these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, saving time and resources in the drug discovery process.
Development of Targeted Delivery Systems (e.g., Nanoparticles, Micelles)
A major challenge in cancer chemotherapy is delivering the drug specifically to tumor cells while minimizing its exposure to healthy tissues. Targeted delivery systems, such as nanoparticles and micelles, offer a promising solution to this problem. researchgate.netnih.gov
Nanoparticles are sub-micron sized particles that can be loaded with drugs and functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on the surface of cancer cells. researchgate.net This allows for the targeted delivery of the drug to the tumor site, increasing its efficacy and reducing its side effects.
Micelles are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell. nih.govdovepress.com Hydrophobic drugs like 9-Hydroxyellipticine hydrochloride can be encapsulated within the core of micelles, which increases their solubility and stability in the bloodstream. researchgate.netnih.gov Like nanoparticles, micelles can also be decorated with targeting moieties to enhance their tumor-specific delivery. nih.gov
| Delivery System | Description | Advantages for 9-Hydroxyellipticine Hydrochloride |
| Nanoparticles | Solid particles with a drug-loaded core. | Enhanced tumor targeting, improved stability. researchgate.net |
| Micelles | Self-assembling core-shell structures. nih.gov | Increased solubility, prolonged circulation time. researchgate.netnih.gov |
Exploration of Synergistic Combinations with Other Therapeutic Agents
Combining 9-Hydroxyellipticine hydrochloride with other anticancer drugs is a promising strategy to enhance its therapeutic efficacy and overcome drug resistance. Synergistic combinations can target multiple pathways involved in cancer cell growth and survival, leading to a more potent antitumor effect than either drug alone.
Researchers are exploring the combination of 9-Hydroxyellipticine hydrochloride with a variety of other agents, including:
Other chemotherapeutic drugs: Combining drugs with different mechanisms of action can lead to synergistic cytotoxicity.
Targeted therapies: Combining 9-Hydroxyellipticine hydrochloride with drugs that target specific molecular alterations in cancer cells, such as kinase inhibitors, can enhance its efficacy in certain cancer types.
Immunotherapies: There is growing interest in combining chemotherapy with immunotherapy to stimulate an antitumor immune response.
Preclinical studies are essential to identify synergistic drug combinations and to determine the optimal dosing and scheduling for combination therapies.
Investigations into Epigenetic Modulations and Gene Expression Profiling
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression and are often dysregulated in cancer. nih.govnih.gov There is growing evidence that some anticancer drugs, including DNA intercalating agents, can induce epigenetic changes in cancer cells.
Gene expression profiling technologies, such as microarrays and RNA sequencing, allow researchers to measure the expression levels of thousands of genes simultaneously. youtube.com By comparing the gene expression profiles of cancer cells treated with 9-Hydroxyellipticine hydrochloride to those of untreated cells, researchers can identify genes and pathways that are modulated by the drug.
These studies can provide valuable insights into the mechanism of action of 9-Hydroxyellipticine hydrochloride and may reveal novel therapeutic targets. Furthermore, understanding the epigenetic effects of this compound could lead to the development of new combination therapies that target both genetic and epigenetic abnormalities in cancer. frontiersin.orgresearchgate.net
Pharmacogenomic Studies to Identify Biomarkers of Response and Resistance
A major goal of personalized medicine is to identify biomarkers that can predict which patients are most likely to respond to a particular drug. nih.govnih.gov Pharmacogenomic studies aim to identify genetic and genomic variations that are associated with drug response and resistance.
For 9-Hydroxyellipticine hydrochloride, these studies could involve:
Analyzing the genetic makeup of tumors: Researchers can look for mutations or copy number variations in genes that are known to be involved in the drug's mechanism of action, such as topoisomerase II or DNA repair genes. nih.gov
Gene expression signatures: It may be possible to identify a specific pattern of gene expression that is associated with sensitivity or resistance to 9-Hydroxyellipticine hydrochloride. nih.gov
Functional assays: In some cases, functional assays that measure the activity of a particular pathway, such as DNA repair, may be more predictive of drug response than genetic alterations alone. nih.gov
The identification of robust biomarkers will be essential for the clinical development of 9-Hydroxyellipticine hydrochloride and for ensuring that it is used in the patients who are most likely to benefit from it.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of 9-Hydroxyellipticine hydrochloride in preclinical models?
- Answer : 9-Hydroxyellipticine hydrochloride exhibits dual inhibition of topoisomerase II (Topo II) and ryanodine receptors (RyR) . For Topo II, it stabilizes DNA-Topo II cleavage complexes, inducing DNA double-strand breaks (IC₅₀ = 3 nM in L1210 leukemia cells) . For RyR, it modulates intracellular calcium release, influencing apoptosis and oxidative stress pathways . To validate these mechanisms, use DNA relaxation assays for Topo II activity and calcium imaging or patch-clamp techniques for RyR modulation.
Q. How should researchers address solubility challenges when preparing 9-Hydroxyellipticine hydrochloride for in vitro studies?
- Answer : The compound has limited solubility in aqueous buffers. For in vitro work, dissolve in DMSO (stock concentration ≤10 mM) and dilute in culture media to avoid precipitation. Heating above 37°C reduces stability; store stock solutions at -80°C (6 months) or -20°C (1 month) . For in vivo administration, use surfactant-based formulations (e.g., Cremophor EL) to enhance bioavailability .
Q. What standardized assays are recommended to evaluate its antitumor efficacy?
- Answer :
- In vitro : Use MTT/XTT assays with leukemia (L1210) or solid tumor cell lines. IC₅₀ values should be cross-validated with flow cytometry (apoptosis) and Western blotting (γH2AX for DNA damage) .
- In vivo : Employ xenograft models (e.g., L1210 leukemia in mice) with intraperitoneal dosing (5–10 mg/kg). Monitor survival rates and tumor regression via bioluminescence imaging .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency (nM IC₅₀) and in vivo efficacy limitations?
- Answer : Discrepancies often arise from pharmacokinetic barriers (e.g., rapid metabolism) or tumor microenvironment factors (e.g., hypoxia). To address this:
- Perform pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS.
- Optimize dosing regimens (e.g., sustained-release formulations) or combine with P-glycoprotein inhibitors to enhance tumor penetration .
- Validate efficacy in orthotopic models that better mimic human disease .
Q. What methodologies are suitable for investigating its dual role as an antioxidant and pro-oxidant?
- Answer :
- Antioxidant activity : Measure ROS scavenging via DCFH-DA fluorescence in endothelial cells under oxidative stress (e.g., H₂O₂ exposure) .
- Pro-oxidant effects : Quantify 8-OHdG levels (DNA oxidation marker) in tumor tissues using ELISA or immunohistochemistry .
- Use knockout models (e.g., Nrf2⁻/⁻ mice) to dissect redox signaling pathways .
Q. How does 9-Hydroxyellipticine hydrochloride’s DNA intercalation affect Topo II inhibition?
- Answer : Molecular dynamics simulations show that intercalation into AT-rich DNA regions distorts the helix, enhancing Topo II binding and cleavage complex stabilization. To study this:
- Use circular dichroism to confirm DNA structural changes.
- Compare activity in wild-type vs. Topo II-mutant cells to isolate intercalation-dependent effects .
Q. What strategies optimize its use in combination therapies?
- Answer : Synergistic effects are observed with Topo I inhibitors (e.g., Silatecan) or DNA repair inhibitors (e.g., PARP inhibitors). Design studies using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
